6"-O-Acetyldaidzin

Description

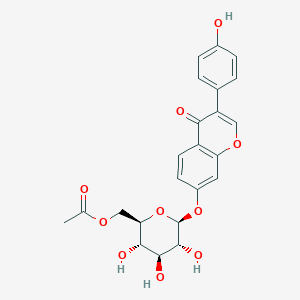

Structure

3D Structure

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O10/c1-11(24)30-10-18-20(27)21(28)22(29)23(33-18)32-14-6-7-15-17(8-14)31-9-16(19(15)26)12-2-4-13(25)5-3-12/h2-9,18,20-23,25,27-29H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOZJTDOTOZVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6''-O-Acetyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71385-83-6 | |

| Record name | 6''-O-Acetyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 189 °C | |

| Record name | 6''-O-Acetyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 6"-O-Acetyldaidzin for Researchers and Drug Development Professionals

An In-depth Overview of the Natural Occurrence, Extraction, and Purification of a Bioactive Isoflavone

This technical guide provides a comprehensive overview of 6"-O-acetyldaidzin, a naturally occurring isoflavone glycoside, with a focus on its natural sources, isolation methodologies, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Natural Sources of this compound

This compound is predominantly found in soybeans (Glycine max) and various soy-based food products.[1][2] It is one of the several glycosidic forms of the isoflavone daidzein present in these sources, alongside daidzin, 6"-O-malonyldaidzin, and the aglycone daidzein itself. The concentration of this compound can vary depending on the soybean cultivar, processing methods, and the specific type of soy food product.[1]

Quantitative Data on this compound Content

The following table summarizes the reported concentrations of this compound in various soy-based materials. This data is crucial for selecting appropriate starting materials for isolation and for understanding the dietary intake of this compound.

| Natural Source | Concentration (mg/100g) | Analytical Method | Reference |

| Toasted Defatted Soyflakes | 5.2 | HPLC | Farmakalidis & Murphy, 1985 |

| Soy Yogurt | 9.38 | Not Specified | Phenol-Explorer |

| Soy Milk Powder | 1.46 (average) | HPLC | Phenol-Explorer |

| Unprocessed Soybeans | Varies | HPLC | Wang & Murphy, 1994[1] |

| Fermented Soy Foods | Generally lower levels of glucosides | HPLC | Wang & Murphy, 1994[1] |

| Second-Generation Soy Foods | 6% to 20% of whole soybean content | HPLC | Wang & Murphy, 1994[1] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, purification, and characterization. The following protocols are based on established methodologies and provide a detailed guide for obtaining this compound in a pure form.

Extraction from Toasted Defatted Soyflakes

This protocol is adapted from the method described by Farmakalidis and Murphy (1985).

Objective: To extract a crude mixture of isoflavones, including this compound, from toasted defatted soyflakes.

Materials:

-

Toasted defatted soyflakes

-

Acetone

-

Hydrochloric acid (HCl), 0.1 N

-

Rotary evaporator

-

Centrifuge

-

Filter paper

Procedure:

-

Maceration: Suspend the toasted defatted soyflakes in acetone containing 0.1 N HCl.

-

Extraction: Stir the mixture for a sufficient period to allow for the extraction of isoflavones.

-

Filtration and Centrifugation: Separate the solid material from the liquid extract by filtration and/or centrifugation.

-

Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Column Chromatography

Objective: To separate this compound from other co-extracted compounds.

Materials:

-

Crude isoflavone extract

-

Silica gel for column chromatography

-

Solvents for elution (e.g., chloroform, methanol)

-

Glass column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a silica gel column equilibrated with a non-polar solvent.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of methanol in chloroform.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Monitoring: Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis and Purification

HPLC is a powerful technique for both the analytical quantification and preparative purification of this compound.

Objective: To quantify the purity of isolated this compound and/or to perform final purification.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid), is commonly employed.

-

Detection: Monitoring at the UV absorbance maximum of this compound (typically around 262 nm).

-

Quantification: For quantitative analysis, a calibration curve is generated using a purified standard of this compound.

Example HPLC Gradient: A rapid HPLC method can resolve twelve isoflavones, including this compound, within 15 minutes. The mobile phase consists of acetonitrile (A) and water (B) with a gradient elution at a flow rate of 2 mL/min.

Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): To confirm the molecular weight (458.4 g/mol ).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Signaling Pathway and Biological Activity

While the biological activities of major isoflavones like daidzein and genistein have been extensively studied, research on the specific signaling pathways modulated by this compound is still emerging. In silico studies have suggested a potential role for this compound in cancer prevention through the inhibition of the enzyme serine hydroxymethyltransferase 2 (SHMT2).[4][5] SHMT2 is a key enzyme in one-carbon metabolism, which is crucial for the proliferation of cancer cells.

The proposed mechanism involves the binding of this compound to the active site of SHMT2, thereby inhibiting its function and disrupting the metabolic processes that support rapid cell division in cancer cells.[4]

Below is a diagram illustrating the proposed inhibitory action of this compound on a key metabolic pathway in cancer cells.

References

The Biosynthesis of 6”-O-Acetyldaidzin in Soybeans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of polyphenolic compounds predominantly found in legumes, are of significant interest to the scientific community due to their potential health benefits, including roles in preventing hormone-related cancers, osteoporosis, and cardiovascular diseases. Soybeans (Glycine max) are a primary dietary source of isoflavones, which exist in various glycosylated and acylated forms. Among these, 6”-O-acetyldaidzin is a key acetylated derivative of daidzin. This technical guide provides a comprehensive overview of the biosynthetic pathway of 6”-O-acetyldaidzin in soybeans, detailing the enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.

Core Biosynthesis Pathway

The biosynthesis of 6”-O-acetyldaidzin is an extension of the general phenylpropanoid pathway, leading to the formation of the isoflavone skeleton, followed by glycosylation and subsequent acetylation. The pathway can be broadly divided into three key stages:

-

Formation of the Daidzein Aglycone: This stage involves the synthesis of the core isoflavone structure from the amino acid phenylalanine.

-

Glucosylation of Daidzein: The daidzein aglycone is then glycosylated to form daidzin.

-

Acetylation of Daidzin: Finally, an acetyl group is transferred to the 6”-position of the glucose moiety of daidzin to produce 6”-O-acetyldaidzin.

The key enzymes involved in this pathway are localized in the cytoplasm.[1]

Stage 1: Formation of Daidzein

The synthesis of daidzein begins with phenylalanine and involves a series of enzymatic reactions catalyzed by enzymes anchored to the endoplasmic reticulum.[2] The key enzymes in this stage are:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3]

-

Chalcone reductase (CHR): Acts in concert with CHS to produce isoliquiritigenin.[3]

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone and isoliquiritigenin to their respective flavanones, naringenin and liquiritigenin.[3]

-

Isoflavone synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanones.[3][4]

-

2-hydroxyisoflavanone dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone intermediate to yield the final isoflavone aglycone, daidzein.[3][4]

Stage 2: Glucosylation of Daidzein to Daidzin

The daidzein aglycone is then glycosylated at the 7-hydroxyl position to form the glucoside daidzin. This reaction is catalyzed by:

-

UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT or UGT): This enzyme transfers a glucose moiety from UDP-glucose to the 7-OH group of daidzein.[4][5] Several UGTs with varying specificities and tissue expression have been identified in soybean.[6][7]

Stage 3: Acetylation of Daidzin to 6”-O-Acetyldaidzin

The final step in the biosynthesis of 6”-O-acetyldaidzin is the acetylation of the glucose moiety of daidzin. This reaction is catalyzed by an acetyltransferase:

-

Daidzin 6”-O-acetyltransferase (DAT): This putative enzyme transfers an acetyl group from acetyl-CoA to the 6”-hydroxyl group of the glucose molecule attached to daidzin. While the existence of 6”-O-acetylated isoflavones in soybeans is well-established, the specific enzyme responsible for this final acetylation step has not yet been definitively identified and characterized in the scientific literature.[8] The presence of malonyl-CoA:isoflavone 7-O-glucoside 6″-O-malonyltransferase (IF7MaT) for the malonylation of isoflavone glucosides suggests a similar enzymatic mechanism for acetylation.[4][9]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes and compounds in the 6”-O-acetyldaidzin biosynthesis pathway.

Table 1: Kinetic Parameters of a Soybean Isoflavone 7-O-Glucosyltransferase (GmUGT4) [6]

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |

| Daidzein | 5.89 ± 0.65 | - | 2.91 x 10⁵ |

Table 2: Degradation Rate Constants of Daidzein and its Glucosides in Rhizosphere Soil [2]

| Compound | Degradation Rate Constant (d⁻¹) |

| Daidzein | 9.15 x 10⁻² |

| Daidzin | 11.6 |

| Malonyldaidzin | 8.51 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the 6”-O-acetyldaidzin biosynthesis pathway.

Protocol 1: Extraction of Isoflavones from Soybean Seeds

This protocol is adapted from established methods for isoflavone extraction.[10][11]

Materials:

-

Soybean seeds

-

Grinder or mill

-

80% (v/v) Methanol

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC vials

Procedure:

-

Grind dry soybean seeds to a fine powder.

-

Weigh approximately 1 g of the soybean powder into a centrifuge tube.

-

Add 10 mL of 80% methanol to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture in a shaker at room temperature for 2 hours.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until HPLC analysis.

Protocol 2: HPLC Analysis of Daidzin and 6”-O-Acetyldaidzin

This protocol outlines a general method for the separation and quantification of isoflavones by High-Performance Liquid Chromatography (HPLC).[12]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

Gradient Program:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 85 | 15 |

| 20 | 65 | 35 |

| 25 | 65 | 35 |

| 30 | 85 | 15 |

| 35 | 85 | 15 |

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 260 nm

Quantification:

-

Prepare standard curves for daidzin and 6”-O-acetyldaidzin of known concentrations.

-

Quantify the amounts of daidzin and 6”-O-acetyldaidzin in the samples by comparing their peak areas to the standard curves.

Protocol 3: In Vitro Enzyme Assay for a Putative Daidzin 6”-O-Acetyltransferase

This is a generalized protocol that can be adapted to assay the activity of a putative daidzin 6”-O-acetyltransferase once the enzyme is isolated.

Reaction Mixture (Total Volume: 100 µL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Daidzin (substrate)

-

200 µM Acetyl-CoA (acetyl group donor)

-

Enzyme extract (e.g., partially purified protein fraction from soybean)

Procedure:

-

Pre-incubate the reaction mixture without acetyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of ice-cold methanol.

-

Centrifuge the mixture at 12,000 x g for 10 minutes to pellet any precipitated protein.

-

Analyze the supernatant by HPLC (as described in Protocol 2) to detect the formation of 6”-O-acetyldaidzin.

-

A control reaction without the enzyme extract should be run in parallel to account for any non-enzymatic conversion.

Visualizations

The following diagrams illustrate the biosynthesis pathway and a general experimental workflow.

Caption: Biosynthesis pathway of 6"-O-acetyldaidzin in soybeans.

Caption: General experimental workflow for studying this compound biosynthesis.

References

- 1. CN1069903C - Method for extracting isoflavone from soybean - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Current perspectives on the beneficial effects of soybean isoflavones and their metabolites on plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isoflavone Profiles and Kinetic Changes during Ultra-High Temperature Processing of Soymilk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A UDP-Glucose:Isoflavone 7-O-Glucosyltransferase from the Roots of Soybean (Glycine max) Seedlings | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. dc.etsu.edu [dc.etsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Identification of hub genes regulating isoflavone accumulation in soybean seeds via GWAS and WGCNA approaches [frontiersin.org]

An In-depth Technical Guide to 6"-O-Acetyldaidzin: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 6"-O-Acetyldaidzin, an isoflavone glycoside primarily isolated from soybeans. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of experimental workflows and biological pathways.

Physicochemical Properties

This compound is a derivative of daidzin, a well-known isoflavone. The addition of an acetyl group at the 6" position of the glucose moiety alters its physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value |

| CAS Number | 71385-83-6[1] |

| Molecular Formula | C₂₃H₂₂O₁₀[1][2][3][4] |

| Molecular Weight | 458.41 g/mol [1][2][3] |

| Melting Point | 186-189 °C[5] |

| Solubility | Soluble in DMSO.[1] Predicted water solubility is 0.35 g/L.[5] |

| logP (Octanol-Water) | 1.43 (ALOGPS), 0.9 (ChemAxon)[5] |

| pKa (Strongest Acidic) | 8.96 (predicted)[5] |

| Polar Surface Area | 151.98 Ų (predicted)[5] |

| Hydrogen Bond Donors | 4 (predicted)[5] |

| Hydrogen Bond Acceptors | 9 (predicted)[5] |

| Rotatable Bond Count | 6 (predicted)[5] |

| Appearance | Solid (specific color and form not detailed in provided results) |

| Storage Conditions | Store at -20°C for up to one month or at -80°C for up to six months to maintain stability.[1][6] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

| Technique | Key Findings |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry is a common analytical method. The precursor ion in positive mode is typically observed as [M+H]⁺ at an m/z of approximately 459.1286.[3] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are standard techniques for determining the precise structure, including the position of the acetyl group. While specific shifts are not detailed in the search results, predicted spectra are available in some databases.[7] |

| Infrared (IR) Spectroscopy | An IR spectrum would be expected to show characteristic peaks for the hydroxyl groups, the aromatic rings, the ester carbonyl of the acetyl group, and the glycosidic bond. |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and analysis of this compound.

A common source of this compound is toasted defatted soyflakes.[8][9] The following protocol is based on established methods for its extraction and purification.

-

Extraction :

-

Combine toasted defatted soyflakes with a solvent mixture of acetone and 0.1 N hydrochloric acid (HCl) in a 5:1 ratio (mL of solvent to g of soyflakes).[8]

-

Stir the mixture overnight to ensure thorough extraction of isoflavones.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid soyflake residue.[8]

-

Concentrate the filtrate using a rotary evaporator to reduce the solvent volume.

-

-

Purification :

-

The concentrated extract can be further purified using column chromatography. A common stationary phase is Sephadex LH-20, with ethanol used as the mobile phase.[8]

-

Collect fractions and monitor them using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pool the relevant fractions and precipitate the compound by reducing the solvent polarity, for example, by adding water to a methanolic or ethanolic solution.[8]

-

High-Performance Liquid Chromatography (HPLC)

-

Purpose : To quantify the concentration and assess the purity of this compound.

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection : UV detection at a wavelength where isoflavones exhibit strong absorbance, typically around 260 nm.

Mass Spectrometry (MS) for Structural Confirmation

-

Ionization : Electrospray Ionization (ESI) is suitable for polar molecules like this compound.

-

Analysis : High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the presence of the daidzein aglycone and the acetylated glucose moiety.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, including antioxidant and potential anticancer effects.

It has been shown to significantly inhibit lipid peroxidation in rat liver microsomes with an IC₅₀ of 8.2 μM.[1][6] This antioxidant activity is a key feature of many isoflavones and is attributed to their ability to scavenge free radicals.

In the context of cancer research, in silico studies have suggested that this compound may act as an inhibitor of the enzyme serine hydroxymethyltransferase 2 (SHMT2), which is involved in cancer cell metabolism.[10][11] By binding to SHMT2, it could potentially disrupt cancer cell proliferation.[10][11] The interaction is thought to be stabilized by multiple hydrogen bonds.[10] It is also suggested that isoflavones can interfere with signaling pathways like MAPK/ERK and PI3K/AKT/mTOR to limit cancer cell proliferation and induce apoptosis.[11]

Visualizations

The following diagrams illustrate the experimental workflow for isolating this compound and a potential signaling pathway for its anticancer activity.

References

- 1. glpbio.com [glpbio.com]

- 2. 6-O-Acetyldaidzin | 71385-83-6 | MA09893 | Biosynth [biosynth.com]

- 3. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing dietary polyphenol 6''-O-Acetyldaidzin - Phenol-Explorer [phenol-explorer.eu]

- 5. Showing Compound 6''-Acetyldaidzin (FDB002609) - FooDB [foodb.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NP-MRD: Showing NP-Card for 6''-o-acetyldaidzin (NP0234098) [np-mrd.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.umt.edu.pk [journals.umt.edu.pk]

- 11. researchgate.net [researchgate.net]

6"-O-Acetyldaidzin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6"-O-Acetyldaidzin, an isoflavone glycoside with significant potential in various research and drug development applications. This document outlines its chemical properties, biological activities, and detailed experimental protocols for its study.

Core Compound Information

This compound is an isoflavone glycoside found in soybeans and other leguminous plants. It is a derivative of daidzin, formed by the acetylation of the daidzin molecule.

| Property | Value | Citation |

| CAS Number | 71385-83-6 | [1][2] |

| Molecular Formula | C23H22O10 | [1][2] |

| Molecular Weight | 458.41 g/mol | [1][2] |

Biological Activity and Therapeutic Potential

This compound is explored for its potential health benefits, particularly in cancer prevention, cardiovascular health, and bone density.[1] Its biological effects are largely attributed to its metabolic conversion to daidzein, which interacts with estrogen receptors and exhibits antioxidant properties.[1]

Anticancer Potential: Inhibition of SHMT2

Recent in silico studies have highlighted the potential of this compound as an inhibitor of Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism that is often overexpressed in cancer cells. This interaction suggests a promising avenue for cancer research and therapy development.

Antioxidant Activity: Inhibition of Lipid Peroxidation

This compound has been shown to significantly inhibit lipid peroxidation. One study reported an IC50 value of 8.2 μM for the inhibition of lipid peroxidation in rat liver microsomes, indicating its potent antioxidant capabilities.[3]

Cardiovascular and Estrogenic Effects

The metabolic product of this compound, daidzein, is a phytoestrogen that can interact with estrogen receptors. This interaction can influence various physiological processes, contributing to its potential roles in hormone regulation and cardiovascular protection.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Determination of Antioxidant Activity via TBARS Assay

This protocol is adapted from the thiobarbituric acid reactive substances (TBARS) assay used to measure lipid peroxidation.

Objective: To quantify the inhibitory effect of this compound on lipid peroxidation.

Materials:

-

This compound

-

Tissue homogenate (e.g., liver)

-

8.1% Sodium dodecyl sulfate (SDS)

-

20% Acetic acid solution

-

0.8% Thiobarbituric acid (TBA)

-

n-butanol and pyridine mixture

-

Malondialdehyde (MDA) standard

-

Spectrophotometer

Procedure:

-

Prepare a 10% liver tissue homogenate in cold phosphate buffer.[4]

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[4]

-

To a sample of the supernatant, add 8.1% SDS, 20% acetic acid solution, and 0.8% TBA.[4]

-

Incubate the mixture for 60 minutes at 95-100°C.[4]

-

After cooling, add a mixture of n-butanol and pyridine and centrifuge at 4,000 rpm for 10 minutes.[4]

-

Collect the upper organic layer and measure the absorbance at 532 nm using a spectrophotometer.[4]

-

Quantify the TBARS concentration by comparing the absorbance to a standard curve generated with MDA.[4]

Protocol 2: In Silico Molecular Docking of this compound with SHMT2

This protocol outlines the general steps for performing a molecular docking study to investigate the binding affinity of this compound to the SHMT2 protein.

Objective: To predict the binding mode and affinity of this compound to the active site of SHMT2.

Software:

Procedure:

-

Ligand and Receptor Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem and optimize its geometry using software like Avogadro.[6][8]

-

Retrieve the crystal structure of SHMT2 from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules and adding polar hydrogens using AutoDockTools.[7]

-

-

Grid Box Definition:

-

Define the grid box around the active site of SHMT2 to encompass the binding pocket.[5]

-

-

Molecular Docking:

-

Analysis of Results:

Visualizations

The following diagrams illustrate key pathways and workflows related to the biological activity of this compound.

References

- 1. 6-O-Acetyldaidzin | 71385-83-6 | MA09893 | Biosynth [biosynth.com]

- 2. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. In Silico Molecular Docking and ADMET Analysis for Drug Development of Phytoestrogens Compound with Its Evaluation of Neurodegenerative Diseases | Borneo Journal of Pharmacy [journal.umpr.ac.id]

- 7. japsonline.com [japsonline.com]

- 8. journals.umt.edu.pk [journals.umt.edu.pk]

- 9. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 6”-O-Acetyldaidzin

Audience: Researchers, scientists, and drug development professionals.

Introduction

6”-O-Acetyldaidzin is an isoflavone glycoside found predominantly in soybeans and soy-derived products. As an acetylated derivative of daidzin, it belongs to a class of phytoestrogens that have garnered significant interest for their potential therapeutic applications. Structurally, the presence of the acetyl group enhances its lipophilicity compared to its parent compound, daidzin, which may influence its bioavailability and metabolic fate. In the body, 6”-O-Acetyldaidzin is primarily metabolized to its aglycone form, daidzein, which is largely responsible for its biological activities. This guide provides a comprehensive overview of the current understanding of the mechanism of action of 6”-O-Acetyldaidzin, focusing on its molecular targets and the signaling pathways it modulates. The primary mechanisms discussed include antioxidant effects, interaction with estrogen receptors, and potential inhibition of serine hydroxymethyltransferase 2 (SHMT2).

Core Mechanisms of Action

The biological effects of 6”-O-Acetyldaidzin are multifaceted and are primarily attributed to its active metabolite, daidzein. These mechanisms include direct antioxidant activity, modulation of estrogen receptor signaling, and potential interaction with enzymes involved in cancer metabolism.

Antioxidant and Anti-inflammatory Effects

6”-O-Acetyldaidzin has demonstrated significant antioxidant properties. A key quantifiable measure of this activity is its ability to inhibit lipid peroxidation.

Data Presentation: Inhibition of Lipid Peroxidation

| Compound | Assay System | IC50 Value | Reference |

| 6”-O-Acetyldaidzin | Lipid peroxidation in rat liver microsomes | 8.2 μM | [1] |

The antioxidant mechanism of isoflavones like daidzein involves the donation of a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them and terminating the damaging chain reactions of lipid peroxidation.

Furthermore, the metabolite daidzein has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In adipocyte and macrophage co-cultures, daidzein regulates the expression of pro-inflammatory genes by activating peroxisome proliferator-activated receptors (PPAR-α and -γ) and inhibiting the c-Jun N-terminal kinase (JNK) pathway.

Signaling Pathway: Daidzein's Anti-inflammatory Action

Interaction with Estrogen Receptors

Daidzein, the active metabolite of 6”-O-Acetyldaidzin, is a well-characterized phytoestrogen that binds to estrogen receptors (ERs), with a preferential affinity for ERβ over ERα. This selective estrogen receptor modulator (SERM) activity is central to many of its physiological effects.

Data Presentation: Estrogen Receptor Binding Affinity of Daidzein

| Ligand | Receptor | Relative Binding Affinity (RBA%)a | Reference |

| Daidzein | ERα | 0.05 | [2] |

| Daidzein | ERβ | 0.6 | [2] |

| aRBA relative to 17β-estradiol (set at 100%). |

The preferential binding to ERβ is significant, as ERα and ERβ often have different, and sometimes opposing, effects on gene expression and cellular proliferation. In breast cancer cells, for example, the activation of ERβ is often associated with anti-proliferative effects.

Signaling Pathway: Estrogen Receptor-Mediated Gene Transcription

Anticancer Activity and Associated Signaling Pathways

The anticancer effects of daidzein have been observed in various cancer cell lines. These effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, involving the modulation of several key signaling pathways.

Data Presentation: Cytotoxic Activity of Daidzein on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| BEL-7402 | Human Hepatoma | 59.7 µM | [3] |

| MCF-7 | Human Breast Cancer | 50 µM | [4] |

| SKOV3 | Human Ovarian Cancer | 20 µM | |

| A-375 | Human Melanoma | 18 µM | [5] |

| 143B | Human Osteosarcoma | 63.59 µM (48h) | [6] |

| U2OS | Human Osteosarcoma | 125 µM (48h) | [6] |

Daidzein has been shown to influence the following signaling pathways in cancer cells:

-

Intrinsic Apoptosis Pathway: Daidzein can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by an increased Bax/Bcl-2 ratio and activation of caspases.[4]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Daidzein has been shown to inhibit this pathway, contributing to its anticancer effects.

-

TGF-β/Smad Pathway: Daidzein can modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and apoptosis.

Signaling Pathway: Daidzein-Induced Apoptosis

Potential Inhibition of Serine Hydroxymethyltransferase 2 (SHMT2)

In-silico studies have suggested that 6”-O-Acetyldaidzin may act as an inhibitor of serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme that plays a critical role in one-carbon metabolism.[7][8] SHMT2 is often overexpressed in cancer cells and is essential for the synthesis of nucleotides and amino acids required for rapid cell proliferation.

The docking studies indicate a high binding affinity of 6”-O-Acetyldaidzin to SHMT2, suggesting a potential mechanism for its anticancer activity by disrupting cancer cell metabolism.[7] However, it is important to note that this interaction has not yet been validated experimentally.

SHMT2 Enzymatic Assay

This assay measures the activity of the SHMT2 enzyme.

-

Principle: The assay typically measures the conversion of serine to glycine, which is coupled to the production of a detectable product (e.g., NADH).

-

Assay Procedure:

-

Recombinant SHMT2 is incubated with its substrates (serine and tetrahydrofolate) in a reaction buffer.

-

The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed is quantified. In a coupled assay, the production of 5,10-methylenetetrahydrofolate can be linked to the activity of methylenetetrahydrofolate dehydrogenase (MTHFD2), which generates NADH from NAD⁺. The increase in NADH is then measured spectrophotometrically at 340 nm.

-

-

Inhibition Studies: To determine the inhibitory effect of 6”-O-Acetyldaidzin, the assay is performed in the presence of varying concentrations of the compound, and the IC50 value is calculated.

Conclusion

6”-O-Acetyldaidzin is a bioactive isoflavone that exerts its effects primarily through its metabolite, daidzein. Its mechanism of action is pleiotropic, involving antioxidant and anti-inflammatory activities, modulation of estrogen receptor signaling with a preference for ERβ, and the induction of apoptosis and cell cycle arrest in cancer cells through the regulation of multiple signaling pathways. Furthermore, promising in-silico evidence suggests a novel mechanism involving the inhibition of the metabolic enzyme SHMT2, which warrants further experimental investigation. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of 6”-O-Acetyldaidzin.

References

- 1. Daidzin inhibits mitochondrial aldehyde dehydrogenase and suppresses ethanol intake of Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. pnas.org [pnas.org]

- 4. protocols.io [protocols.io]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of 6"-O-Acetyldaidzin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Acetyldaidzin is an acetylated isoflavone glycoside predominantly found in soy products. As a derivative of daidzin, it belongs to a class of phytoestrogens that have garnered significant interest for their potential pharmacological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its bioavailability and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, including detailed experimental protocols and metabolic pathways.

While direct pharmacokinetic studies on this compound are limited, its metabolic fate is intrinsically linked to its hydrolysis product, daidzein. Therefore, this guide will also leverage data on daidzein to provide a more complete picture of the bioactivity of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is largely dictated by its conversion to daidzin and subsequently to the aglycone daidzein, which is the primary form absorbed into systemic circulation. The acetyl group at the 6" position of the glucose moiety is believed to be rapidly cleaved by esterases in the intestine or liver.

Absorption

Following oral administration, this compound is likely hydrolyzed to daidzin in the gastrointestinal tract. Subsequently, daidzin is deglycosylated by bacterial β-glucosidases in the small and large intestines to release the aglycone, daidzein. Daidzein is then absorbed via passive diffusion across the intestinal epithelium. In vitro studies using Caco-2 cell monolayers, a model of human intestinal absorption, have been instrumental in studying the permeability of isoflavones.

Distribution, Metabolism, and Excretion

Once absorbed, daidzein undergoes extensive phase II metabolism, primarily in the liver and intestinal wall, to form glucuronide and sulfate conjugates. These conjugates are the main forms found in systemic circulation. Daidzein and its metabolites are distributed to various tissues. Elimination occurs primarily through urinary and biliary excretion of the conjugated metabolites. The gut microbiota also plays a significant role in the metabolism of daidzein, producing metabolites such as equol, which may have distinct biological activities.

Quantitative Pharmacokinetic Data

| Parameter | Value (Mean ± SD) | Animal Model | Dosage | Reference |

| Cmax (ng/mL) | 173.1 ± 25.4 | Wistar rats | 50 mg/kg (suspension) | [1] |

| Tmax (h) | 0.75 | Wistar rats | 50 mg/kg (suspension) | [1] |

| AUC (0-t) (ng·h/mL) | 1235.6 ± 189.2 | Wistar rats | 50 mg/kg (suspension) | [1] |

| t1/2 (h) | 3.83 ± 0.51 | Wistar rats | 20 mg/kg (i.v. suspension) | [1] |

Note: The presented data is for daidzein, the active metabolite of this compound. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Metabolism of this compound

The metabolism of this compound is a multi-step process involving enzymatic activities from both the host and the gut microbiota.

Caption: Metabolic pathway of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetics of an isoflavone like this compound in a rat model.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Housing and Diet: Animals are housed in a controlled environment with a standard diet and water ad libitum. They are fasted overnight before dosing.

-

Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of this compound and its metabolites (daidzin, daidzein, and their conjugates) are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Caco-2 Cell Permeability Assay

This assay is a standard method to predict the intestinal absorption of compounds.

Caption: Experimental workflow for a Caco-2 cell permeability assay.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay: The transport experiment is initiated by adding a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) to the apical (donor) compartment.

-

Sampling: Samples are collected from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.

-

Analysis: The concentration of this compound and its metabolites that have permeated the monolayer is quantified by LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Analytical Method: LC-MS/MS for Quantification in Plasma

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program is used to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for isoflavones.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound, daidzin, daidzein, and the internal standard are monitored.

Conclusion

The pharmacokinetic and metabolic profile of this compound is complex and involves rapid hydrolysis to its more bioactive aglycone, daidzein. While direct quantitative data for the parent compound is scarce, understanding the ADME of daidzein provides critical insights into the biological fate of this compound. The experimental protocols outlined in this guide provide a framework for researchers to conduct further studies to elucidate the specific pharmacokinetic parameters of this compound and to explore its full therapeutic potential. Future research should focus on comparative pharmacokinetic studies of this compound and daidzin to better understand the impact of the acetyl group on bioavailability.

References

The Oral Bioavailability of 6"-O-Acetyldaidzin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6"-O-acetyldaidzin, an acetylated glycoside of the isoflavone daidzein found in soy products, is a subject of growing interest within the scientific community due to its potential health benefits. Upon oral administration, it is presumed to undergo metabolic conversion to its aglycone form, daidzein, which is known to possess various biological activities, including antioxidant and phytoestrogenic effects. However, a comprehensive understanding of the oral bioavailability and pharmacokinetics of this compound itself remains a critical knowledge gap. This technical guide synthesizes the available, albeit limited, information on the metabolic fate of this compound and presents a detailed overview of the established bioavailability and pharmacokinetic parameters of its primary metabolite, daidzein. Furthermore, this document outlines key experimental protocols for in vivo and analytical studies and visualizes the pertinent metabolic and signaling pathways to facilitate further research in this area.

Introduction

Isoflavones, a class of polyphenolic compounds abundant in soybeans, have garnered significant attention for their potential roles in human health and disease prevention. Among these, daidzein and its glycosidic forms are prominent constituents. This compound is one such glycoside, characterized by an acetyl group attached to the 6-position of the glucose moiety of daidzin. While the biological activities of daidzein are well-documented, the influence of the acetylglycoside structure on absorption, distribution, metabolism, and excretion (ADME) is not fully elucidated. This whitepaper aims to provide a detailed technical overview of the current understanding of the oral bioavailability of this compound, with a focus on its metabolic conversion and the subsequent pharmacokinetics of its active metabolite, daidzein.

Metabolism of this compound

Upon oral ingestion, this compound is believed to undergo sequential hydrolysis in the gastrointestinal tract. The initial step likely involves the removal of the acetyl group by esterases, yielding daidzin. Subsequently, intestinal β-glucosidases hydrolyze the glycosidic bond of daidzin, releasing the aglycone, daidzein, which is then available for absorption.

Pharmacokinetics of Daidzein (as a Metabolite of this compound)

Direct pharmacokinetic data for this compound is currently unavailable in the public domain. However, numerous studies have characterized the pharmacokinetics of daidzein following the oral administration of soy products or pure daidzin. The data presented below for daidzein can be considered indicative of the systemic exposure following the metabolism of this compound. It is important to note that the rate and extent of absorption may differ based on the original glycoside form.

Table 1: Pharmacokinetic Parameters of Daidzein in Humans After Oral Administration

| Parameter | Value | Species | Dosage Form | Reference |

| Tmax (h) | 5.5 - 7.4 | Human | Soy foods | [1] |

| Cmax (µmol/L) | ~0.5 - 1.0 | Human | Soy milk | [2] |

| Half-life (h) | 7.75 | Human | 13C-labeled daidzein | [1] |

| Urinary Excretion (%) | ~21% | Human | Soy milk | [2] |

Table 2: Pharmacokinetic Parameters of Daidzein in Rats After Oral Administration

| Parameter | Value | Species | Dosage Form | Reference |

| Tmax (h) | 2 | Rat | Soy extract | [3] |

| Cmax (µmol/L) | 9.5 ± 0.71 | Rat | Soy extract | [3] |

| Urinary Excretion (%) | 17.4 ± 1.2 | Rat | Soy extract | [3] |

Experimental Protocols

In Vivo Oral Administration (Rodent Model)

A standard method for assessing the oral bioavailability of compounds in rodents is through oral gavage.

Objective: To determine the pharmacokinetic profile of this compound or its metabolites in plasma following a single oral dose.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Oral gavage needles (18-20 gauge)

-

Syringes

-

Blood collection tubes (e.g., with heparin or EDTA)

-

Centrifuge

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage. The volume is typically 5-10 mL/kg body weight[4].

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Analytical Method: HPLC for Isoflavone Quantification in Plasma

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of isoflavones in biological matrices.

Objective: To quantify the concentration of this compound, daidzin, and daidzein in plasma samples.

Materials:

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

C18 reversed-phase column

-

Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

-

Formic acid or acetic acid

-

Plasma samples

-

Analytical standards of this compound, daidzin, and daidzein

-

β-glucuronidase/sulfatase enzyme (for total aglycone analysis)

Procedure:

-

Sample Pre-treatment (for total aglycone):

-

To an aliquot of plasma, add buffer and β-glucuronidase/sulfatase.

-

Incubate to hydrolyze conjugated forms to the aglycone.

-

-

Protein Precipitation: Add a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.

-

Centrifugation: Centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

HPLC Analysis:

-

Mobile Phase: A gradient of acidified water and an organic solvent (e.g., ACN or MeOH) is typically used.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 260 nm or MS detection for higher sensitivity and specificity.

-

Quantification: Create a standard curve using the analytical standards to quantify the concentrations in the samples.

-

Potential Signaling Pathways of Daidzein

As the primary metabolite, daidzein is responsible for the biological effects observed after the administration of its glycosides. Daidzein has been shown to modulate several key signaling pathways.

Conclusion and Future Directions

The oral bioavailability of this compound is a critical determinant of its potential physiological effects. While direct pharmacokinetic studies on this specific compound are lacking, it is understood that it serves as a prodrug, delivering daidzein to the systemic circulation. The provided pharmacokinetic data for daidzein offers a foundational understanding of the systemic exposure following this compound ingestion.

Future research should prioritize conducting dedicated pharmacokinetic studies on this compound to determine its unique absorption and metabolism profile and to directly compare its bioavailability to that of daidzin and daidzein. Such studies will be invaluable for establishing dose-response relationships and for the rational design of functional foods and nutraceuticals. Furthermore, elucidating the specific impact of the acetyl group on the activity of gut microbiota could provide deeper insights into the inter-individual variations in isoflavone metabolism and bioavailability.

References

- 1. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

Unveiling the Antioxidant Potential of 6"-O-Acetyldaidzin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Acetyldaidzin, an acetylated derivative of the soy isoflavone daidzin, is emerging as a compound of interest in the field of antioxidant research. Found naturally in soy products, this molecule is structurally similar to daidzein, a well-studied isoflavone known for its antioxidant properties. The addition of an acetyl group at the 6" position of the glucose moiety may influence its bioavailability and antioxidant efficacy. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antioxidant properties of this compound, focusing on quantitative data, experimental methodologies, and potential mechanisms of action involving key cellular signaling pathways.

In Vitro Antioxidant Activity

The antioxidant capacity of a compound can be assessed through various in vitro assays that measure its ability to neutralize free radicals or inhibit oxidative processes. While data specifically for this compound is limited, existing research provides a foundational understanding of its potential.

Inhibition of Lipid Peroxidation

One of the key indicators of oxidative stress is lipid peroxidation, the process by which free radicals damage lipids in cell membranes. A significant finding indicates that This compound inhibits lipid peroxidation in rat liver microsomes with a half-maximal inhibitory concentration (IC50) of 8.2 μM . This demonstrates its potent ability to protect biological membranes from oxidative damage.

Table 1: Quantitative Data on the Inhibition of Lipid Peroxidation

| Compound | Assay System | IC50 Value |

| This compound | Rat Liver Microsomes | 8.2 μM |

| Daidzein | Various | Data varies |

Free Radical Scavenging Activity (DPPH and ABTS Assays)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate the free radical scavenging capacity of antioxidant compounds. To date, specific IC50 values for this compound in these assays have not been reported in the reviewed literature. However, data for its parent compound, daidzein, provide a relevant benchmark.

Table 2: Comparative DPPH and ABTS Radical Scavenging Activity of Daidzein

| Compound | Assay | IC50 Value |

| Daidzein | DPPH | Varies (e.g., 110.25 µg/mL) |

| Daidzein | ABTS | Varies |

Note: The IC50 values for daidzein can vary significantly depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key antioxidant assays mentioned.

Lipid Peroxidation Inhibition Assay in Rat Liver Microsomes

This assay measures the ability of a compound to inhibit the formation of malondialdehyde (MDA), a major product of lipid peroxidation.

-

Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.

-

Induction of Lipid Peroxidation: Peroxidation is typically induced by adding an oxidizing agent such as ferrous sulfate (FeSO₄) and ascorbate, or NADPH.

-

Incubation: The microsomal suspension is incubated with the test compound (this compound) at various concentrations.

-

Measurement of MDA: The amount of MDA produced is quantified using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and acidic pH to form a colored adduct, which is then measured spectrophotometrically (typically at 532 nm).

-

Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (without the test compound). The IC50 value is then determined from the dose-response curve.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: The test compound (dissolved in a suitable solvent) is added to the DPPH solution at various concentrations.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated based on the decrease in absorbance in the presence of the test compound compared to the control (DPPH solution without the compound). The IC50 value is determined from the dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for a period (e.g., 12-16 hours) until the reaction is complete and the absorbance is stable.

-

Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at its maximum wavelength (around 734 nm). The test compound is then added to this solution at various concentrations.

-

Incubation: The reaction mixture is incubated for a specific time at room temperature.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated from the decrease in absorbance. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

Potential Mechanisms of Action: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, the antioxidant effects of many flavonoids are attributed to their ability to modulate intracellular signaling pathways that regulate the expression of antioxidant and cytoprotective enzymes. While direct evidence for this compound is still emerging, the known activities of its parent compound, daidzein, and other isoflavones suggest potential involvement of the Nrf2 and MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Several isoflavones have been shown to activate the Nrf2 pathway. It is hypothesized that this compound may also act as an Nrf2 activator, thereby upregulating the expression of phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which can lead to pro-inflammatory and apoptotic responses.

Some flavonoids have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-inflammatory pathways (JNK and p38) and in some cases activating the pro-survival ERK pathway. Daidzin has been shown to suppress the phosphorylation of p38 and ERK in certain cellular models. It is plausible that this compound could exert its antioxidant and anti-inflammatory effects in part by modulating these MAPK pathways, thereby protecting cells from oxidative stress-induced damage.

Conclusion and Future Directions

The available data, although limited, suggests that this compound is a promising antioxidant compound, with demonstrated potent activity in inhibiting lipid peroxidation. Its structural relationship to daidzein suggests that it may also possess free radical scavenging properties and the ability to modulate key cellular signaling pathways involved in the antioxidant defense system, such as the Nrf2 and MAPK pathways.

For drug development professionals and researchers, further investigation is warranted to fully elucidate the antioxidant profile of this compound. Future studies should focus on:

-

Quantitative analysis of its antioxidant activity using a broader range of assays, including DPPH, ABTS, and cellular antioxidant activity (CAA) assays, to establish a comprehensive profile and allow for direct comparison with other antioxidants.

-

Detailed mechanistic studies to confirm the direct interaction and activation of the Nrf2 pathway by this compound and to delineate its specific effects on the different MAPK signaling cascades in various cell types.

-

In vivo studies to evaluate its bioavailability, metabolism, and efficacy in animal models of oxidative stress-related diseases.

A deeper understanding of the antioxidant properties and mechanisms of action of this compound will be instrumental in harnessing its potential for the development of novel therapeutic strategies to combat diseases associated with oxidative stress.

6"-O-Acetyldaidzin: A Technical Guide to its Estrogenic and Anti-Estrogenic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6"-O-Acetyldaidzin is a naturally occurring isoflavone found in soy products, structurally related to the well-documented phytoestrogen daidzin. While direct experimental data on the estrogenic and anti-estrogenic activities of this compound are limited in publicly available literature, its biological effects are presumed to be mediated through its metabolic conversion to daidzin and subsequently to its aglycone form, daidzein. This technical guide provides a comprehensive overview of the anticipated estrogenic and anti-estrogenic properties of this compound by summarizing the activities of its metabolic products. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research into this compound.

Introduction

Isoflavones, a class of polyphenolic compounds found in plants, are recognized for their structural similarity to 17β-estradiol, enabling them to interact with estrogen receptors (ERs) and exert estrogen-like or anti-estrogenic effects.[1][2] this compound is an acetylated glycoside of daidzein, a primary isoflavone in soybeans.[3][4] The biological activity of such glycosides is largely dependent on their metabolism into the aglycone form, which can then interact with cellular targets.[2] Therefore, understanding the estrogenic and anti-estrogenic potential of this compound necessitates an examination of its metabolic derivatives, daidzin and daidzein. Isoflavones can act as both estrogen agonists and antagonists, with their effect being dependent on the specific hormonal environment and target tissue.[1][5]

Metabolism of this compound

The biological activity of this compound is contingent upon its metabolic conversion. It is hypothesized that upon ingestion, the acetyl group at the 6" position is cleaved, yielding daidzin. Subsequently, intestinal microflora hydrolyze the glycosidic bond of daidzin to release the biologically active aglycone, daidzein. Daidzein can then be absorbed and exert its effects on various tissues.

Quantitative Data on the Bioactivity of Daidzein

The following tables summarize quantitative data for daidzein, the active metabolite of this compound, from various in vitro assays.

Table 1: Estrogen Receptor Binding Affinity of Daidzein

| Compound | Receptor | Assay Type | IC50 | Relative Binding Affinity (RBA %) | Reference |

| Daidzein | ERα | Competitive Binding | 0.45 µM | Not Reported | [6] |

| Equol (Daidzein metabolite) | ER | Competitive Binding | Not Reported | More effective than daidzein | [7] |

IC50: The concentration of a substance that inhibits a biological process by 50%. RBA: The ratio of the IC50 of a reference compound (e.g., estradiol) to the IC50 of the test compound, multiplied by 100.

Table 2: Estrogenic and Anti-Estrogenic Activity of Daidzein in Cell-Based Assays

| Assay Type | Cell Line | Effect | Concentration | Observations | Reference |

| Cell Proliferation | MCF-7 | Stimulatory (Estrogenic) | 10⁻⁸ - 10⁻⁵ M | Concentration-dependent increase in cell growth. | [7] |

| Cell Proliferation | MCF-7 | Antiproliferative (Anti-estrogenic) | > 20 µM | Inhibition of cell growth at higher concentrations. | [6] |

| Apoptosis Induction | MCF-7 | Pro-apoptotic | Concentration- and time-dependent | Induces apoptosis via the mitochondrial pathway. | [8] |

| DNA Replication | MCF-7 | Stimulatory | 1 µM | Increased number of cells in S-phase. | [9] |

| pS2 mRNA Expression | MCF-7 | Stimulatory (Estrogenic) | Not Specified | Less potent than its metabolite, equol. | [7] |

| pS2 mRNA Expression | MCF-7 | Antagonistic (Anti-estrogenic) | Not Specified | Did not reduce estradiol-induced pS2 expression, unlike equol. | [7] |

Signaling Pathways

Daidzein, upon binding to estrogen receptors, can modulate downstream signaling pathways, leading to either estrogenic or anti-estrogenic effects. In ER-positive breast cancer cells, for instance, daidzein can stimulate proliferation at low concentrations but induce apoptosis at higher concentrations through the mitochondrial pathway.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the estrogenic and anti-estrogenic effects of this compound.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of MCF-7 human breast cancer cells.

Protocol:

-

Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Prior to the assay, switch to a steroid-free medium (phenol red-free DMEM with charcoal-stripped FBS) for at least 48 hours to deplete endogenous estrogens.

-

Seeding: Seed the cells in 96-well plates at a density of approximately 3,000 cells per well and allow them to attach for 24 hours.

-

Treatment: Replace the medium with fresh steroid-free medium containing various concentrations of this compound. Include a positive control (17β-estradiol) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 6 days.

-

Staining: Fix the cells with 10% trichloroacetic acid and stain with 0.4% crystal violet in methanol.

-

Quantification: Solubilize the stain with 10% acetic acid and measure the absorbance at 595 nm.

-

Analysis: Compare the absorbance of treated wells to control wells to determine the proliferative effect.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of this compound to bind to estrogen receptors by competing with a radiolabeled estrogen.

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uterine tissue or ER-expressing cells.

-

Incubation: In assay tubes, combine the receptor preparation with a fixed concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) and varying concentrations of this compound or a reference compound (unlabeled 17β-estradiol).

-

Separation: After incubation, separate the receptor-bound from the free radiolabeled estrogen using a method like hydroxyapatite adsorption or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Analysis: Plot the percentage of bound radiolabel against the concentration of the competitor. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled estrogen.

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of this compound to activate gene transcription through the estrogen receptor.

Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HeLa, HEK293) with a plasmid expressing either ERα or ERβ and a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase).

-

Treatment: After transfection, treat the cells with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control. For anti-estrogenic activity, co-treat with 17β-estradiol and the test compound.

-

Incubation: Incubate the cells for 24 to 48 hours.

-

Luciferase Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

-

Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. Plot the normalized activity against the concentration of the test compound to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity).

Western Blot Analysis of Estrogen Receptor and Downstream Targets

This technique is used to detect changes in the protein levels of estrogen receptors or estrogen-regulated proteins (e.g., progesterone receptor, pS2) in response to treatment with this compound.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., MCF-7) with this compound for a specified time. Lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., ERα, ERβ, pS2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion